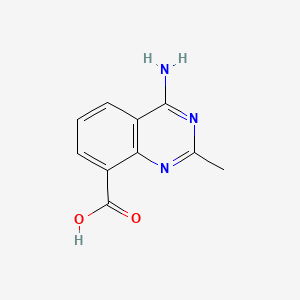

4-Amino-2-methylquinazoline-8-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-amino-2-methylquinazoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGPPPYZBYQQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718670 |

Source

|

| Record name | 4-Amino-2-methylquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268520-96-2 |

Source

|

| Record name | 4-Amino-2-methyl-8-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 4-Amino-2-methylquinazoline-8-carboxylic acid: Properties, Synthesis, and Potential Applications

An In-depth Technical Guide

Abstract

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS No. 1268520-96-2). While experimental data for this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present its core chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential as a versatile scaffold in drug discovery. We will delve into its predicted spectroscopic profile, analyze its key reactive sites for further chemical modification, and discuss its potential applications, particularly in the design of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceutical products, and among them, the quinazoline scaffold—a fusion of a benzene and a pyrimidine ring—has garnered immense attention for its broad spectrum of pharmacological activities.[2] First synthesized in the late 19th century, quinazoline derivatives have been isolated from over 200 natural alkaloids and have become integral to modern drug design.[1][2][3]

The therapeutic versatility of this scaffold is remarkable, with derivatives demonstrating potent anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antioxidant properties.[2][4][5] This wide range of bioactivity stems from the planar structure of the quinazoline ring system, which is adept at engaging in various molecular interactions with biological targets, including competitive binding in the ATP-pocket of kinases.[3] The clinical success of drugs like gefitinib, erlotinib, and lapatinib, all of which are potent tyrosine kinase inhibitors built upon a 4-aminoquinazoline core, underscores the therapeutic potential of this chemical class.[3][6]

This guide focuses on 4-Amino-2-methylquinazoline-8-carboxylic acid , a derivative that combines the established 4-aminoquinazoline core with two key functional groups: a methyl group at the 2-position and a carboxylic acid at the 8-position. These additions offer distinct advantages:

-

The 4-amino group is crucial for key hydrogen bonding interactions in many kinase inhibitors.

-

The 2-methyl group can influence solubility and metabolic stability.

-

The 8-carboxylic acid group provides a critical chemical handle for derivatization, allowing for the attachment of side chains to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or introduce new binding interactions.

This document serves as a foundational resource for researchers looking to synthesize, modify, and utilize this promising chemical entity.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from analogous compounds.

Core Chemical Data

A summary of the fundamental properties of 4-Amino-2-methylquinazoline-8-carboxylic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-methylquinazoline-8-carboxylic acid | N/A |

| CAS Number | 1268520-96-2 | [7][8] |

| Molecular Formula | C₁₀H₉N₃O₂ | [9] |

| Molecular Weight | 203.20 g/mol | [9] |

| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and methanol. | N/A |

| Predicted pKa | Carboxylic Acid (pKa ~3-5), Aromatic Amine (pKa ~2-4) | N/A |

Predicted Spectroscopic Profile

Structure elucidation relies on a combination of spectroscopic techniques. The following profile is a prediction of the expected results for 4-Amino-2-methylquinazoline-8-carboxylic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

-

Aromatic Protons (Quinazoline Core): Three protons on the benzene portion of the ring system, likely appearing as doublets or triplets between 7.0 and 8.5 ppm.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet around 2.5-2.8 ppm.[10]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct signals corresponding to each carbon atom:

-

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

-

Aromatic & Heteroaromatic Carbons: Multiple signals between 110 and 160 ppm. Carbons attached to nitrogen (C2, C4) would be significantly downfield.[11][12]

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.[10]

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies would confirm the presence of the functional groups:

-

O-H Stretch: A very broad band from the carboxylic acid, typically from 2500-3300 cm⁻¹.

-

N-H Stretch: Two distinct sharp peaks for the primary amine around 3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinazoline core.

-

-

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the primary expected ion would be the protonated molecule [M+H]⁺ with an m/z value corresponding to 204.0717, confirming the elemental composition C₁₀H₉N₃O₂.[9]

Synthesis and Purification

The synthesis of quinazoline derivatives often begins with appropriately substituted aniline precursors, most commonly anthranilic acid and its derivatives.[5][13] A robust and plausible pathway for synthesizing 4-Amino-2-methylquinazoline-8-carboxylic acid involves the cyclocondensation of 2,3-diaminobenzoic acid.

Proposed Synthetic Workflow

The diagram below illustrates a logical and efficient two-step synthetic route.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 4-AMINO-2-METHYLQUINAZOLINE-8-CARBOXYLIC ACID | 1268520-96-2 [chemicalbook.com]

- 9. 4-amino-2-methylquinazoline-8-carboxylic acid | 1268520-96-2 | Buy Now [molport.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazoline are integral to numerous approved pharmaceuticals, particularly in oncology, where they function as potent kinase inhibitors.[2] Drugs such as Gefitinib, Erlotinib, and Lapatinib, all featuring the 4-anilinoquinazoline core, have revolutionized the treatment of various cancers by targeting the epidermal growth factor receptor (EGFR).[1] The molecule of interest, 4-Amino-2-methylquinazoline-8-carboxylic acid, represents a key heterocyclic building block. Its unique substitution pattern—a 2-methyl group, a 4-amino group, and an 8-carboxylic acid moiety—offers multiple points for diversification, making it a valuable synthon for the development of novel therapeutic agents.[3]

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-2-methylquinazoline-8-carboxylic acid, designed for researchers and professionals in drug development. The pathway is constructed from established and reliable chemical transformations, emphasizing the rationale behind each synthetic step and providing detailed, actionable protocols.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to 4-Amino-2-methylquinazoline-8-carboxylic acid identifies the substituted anthranilic acid, 2-amino-3-methylbenzoic acid, as a key starting material. The core strategy involves the sequential construction of the pyrimidine ring onto this benzoic acid derivative.

The proposed forward synthesis is a three-step process:

-

Formation of a Benzoxazinone Intermediate: Acetylation of 2-amino-3-methylbenzoic acid to form 2-acetamido-3-methylbenzoic acid, which upon cyclization, yields 2,8-dimethyl-3,1-benzoxazin-4-one.

-

Quinazolinone Synthesis: Reaction of the benzoxazinone intermediate with an ammonia source to construct the 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid core.

-

Functional Group Transformation: Conversion of the 4-oxo group to the target 4-amino functionality via a 4-chloroquinazoline intermediate.

This pathway is advantageous as it utilizes readily available starting materials and employs well-documented, high-yielding reactions common in heterocyclic chemistry.

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

The synthesis commences with the reduction of 3-methyl-2-nitrobenzoic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

-

Reaction: 3-Methyl-2-nitrobenzoic acid is reduced to 2-amino-3-methylbenzoic acid.

-

Reagents and Conditions: The reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] Ethanol is a suitable solvent for this reaction. The reduction proceeds smoothly under low hydrogen pressure (e.g., 2 psi).[4]

-

Mechanism: The nitro group is catalytically reduced on the surface of the palladium catalyst to an amino group.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated to yield the product, which can be further purified by recrystallization.[4]

Step 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid

This step involves the construction of the quinazolinone ring system from the synthesized 2-amino-3-methylbenzoic acid. This is a classic approach for preparing 4-quinazolinones.[5][6]

-

Reaction: 2-Amino-3-methylbenzoic acid is first converted to an intermediate benzoxazinone, which is then reacted with ammonia to form the quinazolinone.

-

Reagents and Conditions:

-

Benzoxazinone formation: 2-Amino-3-methylbenzoic acid is refluxed with acetic anhydride. This serves both as the acetylating agent for the amino group and the dehydrating agent for the subsequent cyclization to form 2,8-dimethyl-3,1-benzoxazin-4-one.[5]

-

Quinazolinone formation: The isolated benzoxazinone intermediate is then heated with aqueous ammonia. The ammonia opens the oxazinone ring and subsequently cyclizes to form the more stable quinazolinone ring system.[5][6]

-

-

Causality: This two-stage process is often higher yielding and produces a cleaner product than a one-pot Niementowski condensation with formamide, especially for 2-methyl substituted quinazolinones.[7][8] The benzoxazinone is a stable, isolable intermediate that readily reacts with nucleophiles like ammonia.

Step 3: Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic Acid

The final step is the conversion of the 4-oxo group of the quinazolinone to the desired 4-amino group. This is typically achieved via a two-step sequence involving chlorination followed by nucleophilic aromatic substitution.

-

Reaction: The 4-oxo group is first converted to a 4-chloro group, which is a good leaving group. This is followed by amination.

-

Reagents and Conditions:

-

Chlorination: The 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is refluxed with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with the addition of phosphorus pentachloride (PCl₅) to ensure complete conversion.[5] This reaction converts the lactam functionality into a chloro-substituted aromatic system.

-

Amination: The resulting 4-chloro-2-methylquinazoline-8-carboxylic acid is then subjected to amination. A common method is to heat the chloro-derivative with alcoholic ammonia in a sealed tube or a pressure vessel.[9] This results in the nucleophilic displacement of the chloride by ammonia to yield the final product.[9]

-

-

Expert Insight: The carboxylic acid group at the 8-position may be converted to an acyl chloride under the chlorination conditions. Subsequent workup with water during product isolation would hydrolyze the acyl chloride back to the carboxylic acid. It is crucial to control the amination conditions to avoid amide formation at the 8-position. Using an excess of ammonia at moderate temperatures can favor substitution at the C4 position over reaction at the carboxylic acid (or its acyl chloride form).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylbenzoic Acid

-

To a solution of 3-methyl-2-nitrobenzoic acid (7.0 g) in ethanol (250 ml), add 5% palladium on carbon (0.7 g).[4]

-

Pressurize the reaction vessel with hydrogen gas to 2 psi.

-

Stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl ether-hexane) to yield pure 2-amino-3-methylbenzoic acid.[4]

Protocol 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid

-

Part A: 2,8-Dimethyl-3,1-benzoxazin-4-one. Reflux a mixture of 2-amino-3-methylbenzoic acid (10 mmol) and acetic anhydride (30 mmol) for 3 hours.[5]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-water and stir until a solid precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the intermediate benzoxazinone.

-

Part B: Quinazolinone formation. Add the dried 2,8-dimethyl-3,1-benzoxazin-4-one (8 mmol) to aqueous ammonia (25%, 50 mL).

-

Reflux the mixture for 1-2 hours.[5]

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Protocol 3: Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic Acid

-

Part A: 4-Chloro-2-methylquinazoline-8-carboxylic acid. Carefully add phosphorus pentachloride (12 mmol) to a suspension of 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (10 mmol) in phosphorus oxychloride (20 mL).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Part B: Amination. Place the crude 4-chloro-2-methylquinazoline-8-carboxylic acid (5 mmol) and a saturated solution of ammonia in ethanol (30 mL) in a sealed pressure tube.

-

Heat the mixture at 100-120 °C for 8-12 hours.

-

Cool the tube, and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Treat the residue with a small amount of water and adjust the pH to neutral or slightly basic to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the final product, 4-Amino-2-methylquinazoline-8-carboxylic acid.

Data Summary

The following table summarizes expected outcomes for the key compounds in the synthesis. Note that yields are indicative and can vary based on experimental conditions and scale.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | >90 | White Solid |

| 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid | C₁₀H₈N₂O₃ | 204.18 | 75-85 | Off-white Solid |

| 4-Chloro-2-methylquinazoline-8-carboxylic acid | C₁₀H₇ClN₂O₂ | 222.63 | 70-80 | Pale Yellow Solid |

| 4-Amino-2-methylquinazoline-8-carboxylic acid | C₁₀H₉N₃O₂ | 203.20 | 60-75 | Solid |

Troubleshooting and Workflow Logic

Sources

- 1. researchgate.net [researchgate.net]

- 2. \begin{array} { l } \mathrm { C } _ { 6 } \mathrm { H } _ { 5 } \mathrm {.. [askfilo.com]

- 3. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Amino-2-methylquinazoline-8-carboxylic acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylquinazoline-8-carboxylic acid is a heterocyclic compound featuring a quinazoline scaffold, a key privileged structure in medicinal chemistry. Quinazoline derivatives are known for a wide range of pharmacological activities, making the structural elucidation of new analogues a critical step in drug discovery and development. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding chemical properties. This guide offers an in-depth, predictive overview of the key spectroscopic signatures expected for this molecule.

Part 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 4-Amino-2-methylquinazoline-8-carboxylic acid are based on the analysis of similar quinoline and quinazoline structures.[1][2][3][4][5] The exact chemical shifts will be influenced by the solvent used for analysis, with DMSO-d₆ being a common choice for similar structures due to the presence of the carboxylic acid proton.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a standard pulse sequence. The spectral width should encompass the range of 0-15 ppm to ensure observation of the carboxylic acid proton.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, the amino protons, the methyl protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad, downfield signal.[3] |

| ~8.0 - 8.5 | Multiplet | 3H | Ar-H (H5, H6, H7) | Protons on the benzene portion of the quinazoline ring are expected in this region. Their exact shifts and coupling will depend on the electronic effects of the amino and carboxyl groups. |

| ~7.0 - 7.5 | Broad Singlet | 2H | NH₂ | Amino protons often appear as a broad signal and can exchange with water present in the solvent. |

| ~2.5 | Singlet | 3H | CH₃ | The methyl group at the 2-position, attached to an sp² carbon, is expected to be a singlet in this upfield region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[6] |

| ~160.0 | C2 (C-CH₃) | The sp² carbon bearing the methyl group. |

| ~155.0 | C4 (C-NH₂) | The sp² carbon attached to the amino group, shifted downfield by the nitrogen's electronegativity. |

| ~150.0 | C8a | Quaternary carbon at the ring junction. |

| ~115.0 - 140.0 | C5, C6, C7, C4a | Carbons of the aromatic ring system. |

| ~110.0 | C8 | The carbon atom to which the carboxylic acid is attached. |

| ~22.0 | CH₃ | The aliphatic carbon of the methyl group. |

NMR Logical Workflow

Caption: Workflow for NMR-based structure confirmation.

Part 2: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (FTIR)

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is mixed with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹).

Predicted Characteristic IR Absorption Bands

The IR spectrum of 4-Amino-2-methylquinazoline-8-carboxylic acid is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, C=N, and C=C bonds.[7][8][9][10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |

| 3400–3250 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands possible |

| 3300–2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, very broad (often overlaps C-H stretch) |

| 3100–3000 | C-H Stretch | Aromatic | Medium to weak |

| 3000–2850 | C-H Stretch | Aliphatic (CH₃) | Medium to weak |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong, sharp |

| ~1620 | C=N Stretch | Quinazoline Ring | Medium |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium, multiple bands |

| 1320–1200 | C-O Stretch | Carboxylic Acid | Strong |

| 900-675 | C-H Bend (oop) | Aromatic | Strong |

Part 3: Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For this molecule, ESI in positive ion mode would likely show a strong protonated molecular ion [M+H]⁺.

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion. For fragmentation data (MS/MS), the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

The molecular formula of 4-Amino-2-methylquinazoline-8-carboxylic acid is C₁₀H₉N₃O₂. The predicted molecular weight and key fragments are listed below.

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 203.07 | [M]⁺ | Molecular ion (in EI-MS) |

| 204.08 | [M+H]⁺ | Protonated molecular ion (base peak in ESI-MS) |

| 186.07 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of a hydroxyl radical or water molecule from the carboxylic acid.[12][13] |

| 158.08 | [M-COOH]⁺ or [M+H-HCOOH]⁺ | Loss of the carboxylic acid group as a radical or formic acid.[13] |

| 143.07 | [M-COOH-CH₃]⁺ | Subsequent loss of the methyl group. |

Proposed Fragmentation Pathway (ESI, MS/MS)

Caption: A plausible ESI-MS/MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 4-Amino-2-methylquinazoline-8-carboxylic acid. While awaiting experimental verification, the data presented herein, derived from established principles and analysis of structurally related compounds, offers a valuable resource for researchers. The expected NMR, IR, and MS data collectively provide a unique spectroscopic fingerprint that will be instrumental for the synthesis, identification, and further development of this and related quinazoline derivatives.

References

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem. Available at: [Link]

-

University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Available at: [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

BioCrick. (n.d.). 4-Amino-2-methylquinoline. Available at: [Link]

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid. Available at: [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazoline-4-carboxylic acid. PubChem. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Tai, X., et al. (2008). 4-Amino-2-methylquinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (2021). Quinoline-4-carboxylic acid (HMDB0257047). Available at: [Link]

-

Perreault, H., et al. (1993). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Available at: [Link]

-

SpectraBase. (n.d.). 4-(Methylamino)quinazoline. Available at: [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

SpectraBase. (n.d.). 4-Quinolinecarboxylic acid, 2-methyl-, 2-(4-methylphenyl)-2-oxoethyl ester. Available at: [Link]

-

MolPort. (n.d.). 4-amino-2-methylquinazoline-8-carboxylic acid. Available at: [Link]

-

Logue, B. A., et al. (2010). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

4-Amino-2-methylquinazoline-8-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Amino-2-methylquinazoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, established synthesis methodologies, and potential therapeutic applications, offering a valuable resource for researchers in the field.

Core Compound Identification

Chemical Identity: 4-Amino-2-methylquinazoline-8-carboxylic acid CAS Number: 1268520-96-2 Molecular Formula: C₁₀H₉N₃O₂

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.20 g/mol | Calculated |

| Canonical SMILES | Cc1nc(N)c2cccc(C(O)=O)c2n1 |

Synthesis and Elucidation

The synthesis of the quinazoline scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this bicyclic heterocycle. While a specific, detailed experimental protocol for the direct synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for analogous structures.

A plausible and commonly employed synthetic strategy involves the cyclocondensation of appropriately substituted anthranilic acid derivatives.[1]

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that 2,3-diaminobenzoic acid would be a suitable starting material. The synthesis would likely proceed through the following key steps:

-

Acetylation of an Amino Group: Selective acetylation of one of the amino groups of 2,3-diaminobenzoic acid.

-

Cyclization: Reaction with a suitable reagent to form the pyrimidine ring of the quinazoline core.

-

Functional Group Interconversion: Subsequent chemical modifications to introduce the amino group at the 4-position.

Experimental Considerations

The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the cyclization step can often be promoted by microwave irradiation, which can significantly reduce reaction times and improve efficiency.[2] The purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring system, a singlet for the methyl group, and signals corresponding to the amino and carboxylic acid protons. The exact chemical shifts and coupling constants would provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help confirm the structure.

Potential Therapeutic Applications

The 4-aminoquinazoline scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of 4-aminoquinazoline have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Many 4-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[1]

-

Antimicrobial Activity: Some quinazoline derivatives have demonstrated efficacy against various bacterial and fungal strains.

-

Other Therapeutic Areas: The versatility of the quinazoline scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory and cardiovascular agents.

The presence of both a carboxylic acid group and an amino group on the 4-Amino-2-methylquinazoline-8-carboxylic acid molecule provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.

Safety and Handling

As with any chemical compound, 4-Amino-2-methylquinazoline-8-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Conclusion

4-Amino-2-methylquinazoline-8-carboxylic acid represents an intriguing molecule for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to a class of highly bioactive molecules suggests that it holds potential for the development of novel therapeutic agents. The synthesis and biological evaluation of this compound and its derivatives could be a fruitful area for future research.

References

- Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759–793.

-

Molport. (n.d.). 4-amino-2-methylquinazoline-8-carboxylic acid. Retrieved from [Link]

- Khan, I., & Zaib, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-28.

- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). Journal of the Brazilian Chemical Society.

- Song, X., et al. (2017). Synthesis of 4-aminoquinazoline structure derivatives 1–8.

- MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules.

- ResearchGate. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline...

- National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem.

- ChemicalBook. (2022). 4-AMINO-2-METHYLQUINAZOLINE-8-CARBOXYLIC ACID | 1268520-96-2.

- Chemical Suppliers. (n.d.). 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2.

- Franco, R. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.

Sources

In Silico Modeling of 4-Amino-2-methylquinazoline-8-carboxylic acid Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-Amino-2-methylquinazoline-8-carboxylic acid, a small molecule with potential therapeutic relevance. Recognizing the limited existing research on this specific compound, this document outlines a robust, first-principles computational workflow designed for researchers, scientists, and drug development professionals. The guide details a sequence of validated protocols, from initial target identification to advanced binding affinity calculations, emphasizing the rationale behind methodological choices to ensure scientific integrity. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this whitepaper serves as a practical manual for elucidating the potential molecular interactions and therapeutic applications of novel small molecules in drug discovery.

Introduction: The Rationale for In Silico Investigation

4-Amino-2-methylquinazoline-8-carboxylic acid is a heterocyclic organic compound. While its specific biological activities are not extensively documented in public literature, its quinazoline core is a well-established scaffold in medicinal chemistry, frequently found in molecules targeting protein kinases.[1] Kinase inhibitors are a cornerstone of modern oncology and immunology, making any novel quinazoline derivative a candidate for investigation.[1][2]

In silico modeling, or computer-aided drug design (CADD), offers a rapid, cost-effective, and powerful approach to hypothesize and test the biological activity of such a molecule before committing to expensive and time-consuming wet-lab synthesis and screening.[3] This guide will delineate a structured, multi-step computational strategy to predict potential protein targets, characterize the binding interactions, and estimate the binding affinity of 4-Amino-2-methylquinazoline-8-carboxylic acid, thereby providing a foundational dataset for further experimental validation.

Phase 1: Target Identification and System Preparation

The initial and most critical step is to identify plausible biological targets. Without a known target, a ligand-based approach is necessary to generate hypotheses.

Ligand-Based Target Prediction

The principle of molecular similarity posits that structurally similar molecules often share biological targets.[4] Web-based servers leverage this by screening a query molecule against vast databases of known bioactive compounds.

Experimental Protocol: Target Fishing with SwissTargetPrediction

-

Obtain Ligand Structure: Secure the 2D structure of 4-Amino-2-methylquinazoline-8-carboxylic acid. A SMILES (Simplified Molecular Input Line Entry System) string is the most common format.

-

Access the Server: Navigate to the SwissTargetPrediction web server.[5]

-

Submit Query: Input the SMILES string of the molecule into the query field.

-

Select Organism: Specify the target organism (e.g., Homo sapiens).

-

Initiate Prediction: Run the prediction algorithm.[6]

-

Analyze Results: The server will return a ranked list of potential protein targets based on the 2D and 3D similarity of the query molecule to known ligands in the ChEMBL database.[4][7] Prioritize targets with the highest probability scores, paying close attention to protein classes, such as kinases, that are frequently modulated by quinazoline-based compounds.[8]

For this guide, let us hypothesize that SwissTargetPrediction identifies a Mitogen-Activated Protein Kinase (MAPK) as a high-probability target.

System Preparation: Structuring the Digital Experiment

Once a putative target is identified (e.g., a MAPK), the next step is to prepare the digital models of both the protein receptor and the small molecule ligand for simulation.

Experimental Protocol: Ligand and Receptor Preparation

Ligand Preparation:

-

2D to 3D Conversion: Convert the 2D structure (SMILES) of 4-Amino-2-methylquinazoline-8-carboxylic acid into a 3D structure. This can be accomplished using software like Avogadro or online tools.[9][10]

-

Energy Minimization: The initial 3D conformer is likely not at its lowest energy state. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10]

-

File Format Conversion: Save the optimized 3D structure in a .mol2 or .sdf format. For docking with AutoDock Vina, the final format must be .pdbqt, which includes partial charges and atom type definitions.[11] This conversion is typically handled by tools like Open Babel or AutoDockTools.[11][12]

Receptor Preparation:

-

Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Worldwide Protein Data Bank (wwPDB).[13][14][15] Select a high-resolution structure, preferably one that is co-crystallized with a ligand in the active site of interest.

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. If a co-crystallized ligand is present, it should be extracted and saved separately for binding site definition, but removed from the protein file itself.[16][17]

-

Add Hydrogens and Assign Charges: X-ray crystallography typically does not resolve hydrogen atoms. Use software like UCSF Chimera or AutoDockTools to add hydrogens appropriate for a physiological pH (e.g., 7.4).[18] Assign partial charges (e.g., Gasteiger charges).[12]

-

Final Conversion: Save the cleaned, protonated receptor structure in the .pdbqt format for compatibility with AutoDock Vina.[19]

Phase 2: Predicting Binding Pose and Affinity

With prepared ligand and receptor files, we can now predict how the molecule binds to its target and estimate the strength of this interaction.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20] It is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a protein.[2][21]

Workflow Diagram: Molecular Docking

Caption: Molecular docking workflow from preparation to analysis.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Define the Search Space: Using AutoDockTools or UCSF Chimera, define a "grid box" that encompasses the entire binding site of the target protein.[18] If a co-crystallized ligand was present in the original PDB file, the box should be centered on its location.

-

Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the desired output file name.[18][22]

-

Execute Docking: Run AutoDock Vina from the command line, providing the configuration file as input.[19] Vina will perform a stochastic global search of the ligand's conformational space within the defined box.[22]

-

Analyze Results: Vina will output a .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

-

Visual Inspection: Load the receptor and the output ligand poses into a molecular visualization program (e.g., PyMOL, UCSF Chimera) to visually inspect the interactions. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and protein residues.

Data Presentation: Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -9.2 | MET-109, GLY-110 | Hydrogen Bond |

| 2 | -8.9 | LEU-167, VAL-39 | Hydrophobic |

| 3 | -8.7 | PHE-169 | Pi-Pi Stacking |

| ... | ... | ... | ... |

Table 1: Hypothetical docking results for 4-Amino-2-methylquinazoline-8-carboxylic acid with a target kinase. Lower binding affinity scores indicate stronger predicted binding.

Phase 3: Refining and Validating the Interaction Model

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much more realistic view of the protein-ligand complex's stability and interactions.[3][23]

Molecular Dynamics (MD) Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves in a simulated physiological environment (water, ions) at a given temperature and pressure.[24][25] This process is crucial for assessing the stability of the docked pose and understanding the dynamic nature of the binding interactions.[26]

Workflow Diagram: MD Simulation

Caption: MD simulation workflow from system setup to trajectory analysis.

Experimental Protocol: MD Simulation with GROMACS

-

System Building:

-

Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is well-validated for proteins, and the compatible CHARMM General Force Field (CGenFF) can be used to generate parameters for the ligand.[27][28][29]

-

Topology Generation: Use GROMACS tools (pdb2gmx) to generate the protein topology. For the ligand, submit the .mol2 file to a server like the CGenFF server to obtain topology and parameter files.[24][25]

-

Solvation and Ionization: Place the protein-ligand complex in a periodic box of water (e.g., TIP3P water model). Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[25]

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system setup.

-

Equilibration: Conduct a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[25] During equilibration, the protein backbone is often restrained to allow the solvent to relax around it.

-

Production MD: Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) without restraints to collect trajectory data.[26]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.[26]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Binding Free Energy Calculation

MD simulations can be further leveraged to calculate the binding free energy, a more rigorous metric than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that offer a good balance of accuracy and computational cost.[30][31][32]

Experimental Protocol: MM/PBSA Calculation

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy for the complex, the receptor alone, and the ligand alone. The calculation involves summing the molecular mechanics energy in the gas phase, the polar solvation energy (calculated via PB or GB models), and the nonpolar solvation energy (estimated from the solvent-accessible surface area).[31][33]

-

Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the receptor and ligand from the free energy of the complex.[34]

Data Presentation: Binding Free Energy Decomposition

| Energy Component | Average Contribution (kJ/mol) | Favorable/Unfavorable |

| Van der Waals Energy | -150.5 | Favorable |

| Electrostatic Energy | -95.2 | Favorable |

| Polar Solvation Energy | +110.8 | Unfavorable |

| Nonpolar (SASA) Energy | -15.1 | Favorable |

| ΔG binding (Total) | -150.0 | Favorable |

Table 2: Hypothetical MM/PBSA binding free energy decomposition. This analysis reveals which energy components are the primary drivers of binding.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of 4-Amino-2-methylquinazoline-8-carboxylic acid. By following this multi-phase approach—from target prediction and molecular docking to dynamic simulation and free energy calculation—researchers can generate robust, data-driven hypotheses about the molecule's mechanism of action and binding affinity. The results from these computational experiments, including predicted binding poses, key interacting residues, and calculated binding energies, provide a strong foundation for guiding subsequent experimental studies. The logical next steps would involve in vitro validation, such as enzyme inhibition assays against the predicted kinase targets and biophysical binding assays (e.g., Surface Plasmon Resonance) to confirm the predicted affinity. This synergy between in silico modeling and experimental validation is paramount to accelerating the modern drug discovery pipeline.

References

- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.

- Shity, S. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review.

-

Gagic, Z., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link].

-

wwPDB consortium. Worldwide Protein Data Bank. wwPDB. Available at: [Link].

-

Sabe, V. T., et al. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Enzymology. Available at: [Link].

-

Wikipedia contributors. Protein Data Bank. Wikipedia. Available at: [Link].

- Ahamad, S., et al. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Pharmaceuticals.

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. Available at: [Link].

-

Bioinformatics with BB. How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Available at: [Link].

-

Wang, E., et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link].

- Ali, A., et al. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Journal of Chemical Information and Modeling.

-

Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link].

-

bio.tools. SwissTargetPrediction. bio.tools. Available at: [Link].

-

Burley, S. K., et al. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. Biomolecules. Available at: [Link].

-

Homeyer, N. & Gohlke, H. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link].

-

Hou, T., et al. Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link].

- Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab.

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. MD Tutorials. Available at: [Link].

-

ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

-

RCSB PDB. RCSB PDB: Homepage. RCSB PDB. Available at: [Link].

-

Omixium. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link].

-

LibreTexts Chemistry. 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link].

-

Gfeller, D., et al. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Available at: [Link].

-

ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. ResearchGate. Available at: [Link].

- Walsh Medical Media. Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media.

-

S, S. & S, A. Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer Link. Available at: [Link].

-

Kar, S. & Leszczynski, J. Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. International Journal of Molecular Sciences. Available at: [Link].

-

Berman, H. M., et al. The Protein Data Bank. Nucleic Acids Research. Available at: [Link].

-

SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. Available at: [Link].

-

Schaduang, W., et al. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. Available at: [Link].

-

Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. RERO DOC Digital Library. Available at: [Link].

-

Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link].

-

The Scripps Research Institute. AutoDock Vina Documentation. AutoDock Vina. Available at: [Link].

- Emergent Mind. CHARMM 36m Additive Force Field. Emergent Mind.

-

Science Addicted. Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. Available at: [Link].

-

The Chem Guy. Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. Available at: [Link].

-

Chang, M. W., et al. Pre-docking filter for protein and ligand 3D structures. Journal of Computer-Aided Molecular Design. Available at: [Link].

-

The Scripps Research Institute. Tutorial – AutoDock Vina. AutoDock Vina. Available at: [Link].

-

Huang, J., et al. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Nature Methods. Available at: [Link].

-

Omixium. SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube. Available at: [Link].

-

Semantic Scholar. CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Semantic Scholar. Available at: [Link].

-

Bioinformatics Online. AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. Available at: [Link].

-

Dr. R. V. S. K. SARMA. #2D-SKETCHING#3D-CONVERSION#LIGAND OPTIMISATION#Ligand Preparation for docking#CONFIRMER GENERATION. YouTube. Available at: [Link].

-

Bioinformatics With BB. Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link].

-

Jing, Z., et al. Force fields for small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link].

-

MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link].

-

GROMACS Forum. Newest CHARMM36 port for GROMACS. GROMACS Forum. Available at: [Link].

-

ResearchGate. How to prepare a 3D Structure of a ligand compound whose 2D structure is present in the database?. ResearchGate. Available at: [Link].

Sources

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 3. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 6. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.tools [bio.tools]

- 8. Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 15. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. bioinformaticsreview.com [bioinformaticsreview.com]

- 26. researchgate.net [researchgate.net]

- 27. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CHARMM36 all‐atom additive protein force field: Validation based on comparison to NMR data | Semantic Scholar [semanticscholar.org]

- 30. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. peng-lab.org [peng-lab.org]

- 33. walshmedicalmedia.com [walshmedicalmedia.com]

- 34. pubs.acs.org [pubs.acs.org]

Discovery and history of 4-aminoquinazoline compounds

An In-Depth Technical Guide to the Discovery and History of 4-Aminoquinazoline Compounds

Abstract

The 4-aminoquinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, evolving from a heterocyclic curiosity into the foundation for numerous targeted therapies. This guide traces the historical trajectory of these compounds, from their initial synthesis to their landmark role as kinase inhibitors in oncology. We will explore the pivotal discoveries that unveiled their biological potential, the evolution of synthetic strategies from classical multi-step processes to modern, efficient methodologies, and the structure-activity relationship (SAR) studies that guided the development of blockbuster drugs like Gefitinib and Erlotinib. This document provides researchers and drug development professionals with a comprehensive understanding of the scientific causality, experimental logic, and developmental milestones that have established 4-aminoquinazolines as a cornerstone of modern pharmacology.

Early History and Synthesis of the Quinazoline Nucleus

The parent quinazoline molecule, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, was first synthesized in 1895 by August Bischler and Lang.[1][2] Early synthetic methods were foundational but often lacked the efficiency required for extensive derivatization. A notable early method reported by Siegmund Gabriel in 1903 involved the reduction of o-nitrobenzylamine followed by condensation with formic acid and subsequent oxidation to yield the quinazoline core.[1] These initial explorations laid the chemical groundwork, but the profound biological significance of the quinazoline scaffold, particularly with an amino group at the 4-position, would not be realized until decades later.

The Dawn of a Privileged Scaffold: Emergence of Biological Activity

The 4-aminoquinazoline framework began to attract significant attention when researchers discovered its wide-ranging biological activities.[3][4] Early investigations revealed potential applications as anti-inflammatory, antimalarial, and antiviral agents.[2][5] However, the watershed moment for this compound class arrived with the discovery of its potent inhibitory activity against protein kinases, a family of enzymes crucial for cellular signaling. This finding shifted the focus of research almost entirely towards oncology.

Protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell proliferation, survival, and differentiation.[6] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The discovery that the 4-anilinoquinazoline scaffold could selectively bind to the ATP-binding site of EGFR marked a paradigm shift in cancer treatment, heralding the era of targeted therapy.[1][7]

The Kinase Inhibition Era: First-Generation EGFR Inhibitors

The early 2000s saw the culmination of intense research efforts with the regulatory approval of the first 4-aminoquinazoline-based drugs. These compounds validated the therapeutic strategy of EGFR inhibition and transformed the treatment landscape for certain solid tumors.

-

Gefitinib (Iressa®): Approved by the FDA in 2003, Gefitinib was a pioneering oral EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small-cell lung cancer (NSCLC).[1][8][9] Its development demonstrated that targeting specific molecular drivers of cancer could lead to remarkable clinical responses in patient subpopulations.

-

Erlotinib (Tarceva®): Following closely, Erlotinib was approved in 2004, also for NSCLC, and later for pancreatic cancer.[8][10] Like Gefitinib, it functions as a reversible inhibitor of the EGFR kinase domain.

The success of these first-generation agents spurred further investigation into the scaffold, leading to the development of additional drugs targeting the EGFR family and other kinases. This includes dual EGFR/HER2 inhibitors like Lapatinib and irreversible inhibitors such as Afatinib.[1][3][9]

Key Approved 4-Aminoquinazoline Kinase Inhibitors

| Drug Name | Brand Name | Primary Target(s) | Initial FDA Approval | Primary Indication(s) |

| Gefitinib | Iressa® | EGFR | 2003 | Non-Small-Cell Lung Cancer (NSCLC)[1] |

| Erlotinib | Tarceva® | EGFR | 2004 | NSCLC, Pancreatic Cancer[8] |

| Lapatinib | Tykerb® | EGFR, HER2 | 2007 | Breast Cancer |

| Vandetanib | Caprelsa® | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer |

| Afatinib | Gilotrif® | EGFR, HER2 (irreversible) | 2013 | NSCLC[1] |

| Dacomitinib | Vizimpro® | EGFR, HER2, HER4 (irreversible) | 2018 | NSCLC |

The Evolution of Synthetic Methodologies

The journey from laboratory-scale synthesis to commercial production demanded significant innovation in chemical processes. Methodologies have evolved to improve yield, scalability, and safety.

Classical Synthetic Route

The traditional approach to synthesizing 4-anilinoquinazolines is a multi-step process that, while effective, has notable drawbacks.

Experimental Protocol (General Classical Synthesis):

-

Cyclization: An anthranilic acid derivative is reacted with formamide or a similar one-carbon source under heat to form the corresponding quinazolin-4(3H)-one.

-

Chlorination: The quinazolin-4(3H)-one is refluxed with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce the highly reactive 4-chloroquinazoline intermediate. This step requires harsh, corrosive reagents.

-

Nucleophilic Substitution: The 4-chloroquinazoline intermediate is then reacted with a substituted aniline in a solvent like isopropanol. The aniline nitrogen displaces the chlorine atom at the C4 position to yield the final 4-anilinoquinazoline product. A key challenge is the instability of the 4-chloroquinazoline intermediate.[6][11]

Caption: Classical multi-step synthesis of 4-anilinoquinazolines.

Modern and Improved Syntheses

To overcome the limitations of the classical route, more efficient, scalable, and safer methods have been developed. These often reduce the number of steps and avoid problematic intermediates.[12]

-

4-Methylthioquinazoline Intermediates: One improvement involves converting the quinazolin-4(3H)-one to a 4-methylthioquinazoline. This intermediate is more stable and easier to handle than its 4-chloro counterpart but remains sufficiently reactive to be displaced by anilines, leading to higher overall yields.[6][11]

-

Convergent "One-Pot" Syntheses: A significant advance is the use of convergent strategies. For instance, a substituted anthronitrile can be converted to an N,N-dimethylformamidine derivative. This intermediate can then react directly with an aniline in a one-pot reaction that proceeds via a Dimroth rearrangement to form the 4-anilinoquinazoline core.[12] This approach avoids the need to first form the quinazolinone ring and eliminates the harsh chlorination step entirely.

-

Metal-Catalyzed Approaches: Modern organic chemistry has introduced methods like copper-catalyzed reactions, where a 2-bromobenzonitrile can be coupled directly with amidines or guanidines to construct the 4-aminoquinazoline scaffold efficiently.[13][14]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Amino-2-Methylquinazoline Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) for 4-amino-2-methylquinazoline derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced roles of various structural modifications, elucidate the rationale behind synthetic strategies, and provide actionable protocols for researchers in drug discovery and development. The 4-aminoquinazoline core is a recognized "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1][2] This has led to the development of several FDA-approved anticancer drugs, including gefitinib and erlotinib, validating the therapeutic potential of this molecular framework.[1][3][4]

The Privileged Scaffold: Understanding the 4-Amino-2-Methylquinazoline Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, provides a rigid and planar architecture. The 4-amino substitution is critical, often serving as the primary anchor for binding to target proteins through hydrogen bond formation. The 2-methyl group, while seemingly simple, plays a crucial role in orienting other substituents and can be a key determinant of selectivity and potency.

The general structure under consideration is outlined below. Our analysis will focus on how modifications at the R¹, R², and R³ positions dictate the biological activity of these compounds.

Caption: Core structure and key points for SAR analysis.

Decoding the Structure-Activity Relationship (SAR)

The therapeutic efficacy of these derivatives is a direct consequence of their three-dimensional fit and chemical complementarity with their biological target. As potent kinase inhibitors, their primary mechanism involves competing with ATP for its binding site. The SAR exploration is therefore a quest to optimize these interactions.[1][4]

The Critical Role of the 4-Amino Moiety (R²)

The substituent at the 4-position is arguably the most critical determinant of activity for this class of compounds when targeting protein kinases.

-

Anilino Group: A 4-anilino (phenylamino) substitution is a hallmark of many potent EGFR and VEGFR kinase inhibitors.[5] This aromatic ring occupies a hydrophobic pocket adjacent to the hinge region of the kinase, establishing crucial van der Waals interactions.

-

Substitutions on the Aniline Ring:

-

Meta-position: Small, electron-withdrawing groups like chlorine or bromine at the meta-position of the aniline ring often enhance potency. This is exemplified by the 3-chloro-4-fluoroaniline moiety in Lapatinib.

-

Para-position: The para-position is frequently used to introduce solubilizing groups or moieties that can form additional hydrogen bonds. For instance, small alkoxy groups can improve pharmacokinetic properties.

-

Modulating Potency and Selectivity via the Quinazoline Ring (R¹)

Substituents on the benzene portion of the quinazoline scaffold fine-tune the molecule's electronic properties, solubility, and interactions with the solvent-accessible region of the ATP-binding pocket.

-

Positions 6 and 7: These are the most frequently modified positions. The introduction of small, polar, or hydrogen-bond-accepting groups, such as methoxy (-OCH₃) or morpholinoethoxy moieties, is a common strategy.[3]

-

Causality: These groups extend into the solvent-exposed region of the ATP pocket, increasing solubility and allowing for specific interactions that can enhance potency and selectivity. In Gefitinib, a morpholinoethoxy group at position 7 contributes significantly to its high affinity for EGFR.[6]

-

-

Position 5: Substitution at this position is less common, as bulky groups can introduce steric hindrance, preventing proper alignment in the kinase hinge region.

-

Position 8: Similar to position 5, this position is less tolerant of substitution.

The Influence of the 2-Methyl Group (R³)

While the 4-amino group engages the hinge and the 6/7-substituents interact with the solvent front, the 2-position points towards a different pocket.

-

The Methyl Advantage: The 2-methyl group is often optimal for balancing potency and a favorable toxicity profile. It is small enough to avoid steric clashes while providing a degree of lipophilicity.

-

Alternative Substitutions: Replacing the methyl group with larger alkyl or aryl groups can drastically alter the activity profile. In some cases, this can lead to a loss of activity due to steric hindrance, while in others, it can be exploited to target different kinases or to develop covalent inhibitors if an electrophilic warhead is incorporated.[7]

Caption: Binding mode of a 4-aminoquinazoline inhibitor in a kinase active site.

Synthetic Strategies & Experimental Protocols

The synthesis of these derivatives is well-established, providing a robust platform for generating diverse chemical libraries for SAR studies.

General Synthetic Workflow

A common and efficient route involves the nucleophilic aromatic substitution (SₙAr) of a 4-chloro-2-methylquinazoline intermediate with a desired amine. This intermediate is typically prepared from the corresponding 2-methyl-4(3H)-quinazolinone.

Caption: A common synthetic workflow for 4-amino-2-methylquinazolines.

Protocol: Synthesis of a Representative 4-Anilino-2-methylquinazoline

This protocol describes the synthesis of a generic 4-anilino-2-methyl-6,7-dimethoxyquinazoline, a common scaffold in kinase inhibitor design.

Step 1: Synthesis of 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone

-

To a solution of 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) in acetic anhydride (10 vol), add a catalytic amount of sulfuric acid.

-